N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine
Description
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine (CAS: 1042599-99-4) is a secondary amine featuring a cyclopentane ring linked via an ethyl chain to a cyclohexene moiety. Its molecular formula is C₁₃H₂₃N, with an average mass of 193.33 g/mol and a monoisotopic mass of 193.183050 Da .
Properties
Molecular Formula |
C13H23N |
|---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C13H23N/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13/h6,13-14H,1-5,7-11H2 |
InChI Key |
DBVCIDQLIRGTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reactants & Conditions | Reaction Description | Product & Yield |
|---|---|---|---|
| 1 | 1-cyclohexene-1-acetonitrile + 30-45% hydrobromic acid in petroleum ether solvent, 40 °C, 1-2 h | Electrophilic addition of hydrogen bromide to the nitrile generates 1-bromocyclohexane acetonitrile | 1-bromocyclohexane acetonitrile |
| 2 | 1-bromocyclohexane acetonitrile + hydrogen, Ni-Pd alloy catalyst, 1-5 MPa H2 pressure, 50-120 °C, 1-2 h | Catalytic hydrogenation reduces the nitrile to the corresponding amine, producing 1-bromocyclohexane ethylamine | 1-bromocyclohexane ethylamine |
| 3 | 1-bromocyclohexane ethylamine + saturated NaOH ethanol solution, 80-150 °C, 1-2 h | Nucleophilic substitution and dehydrohalogenation yield 2-(1-cyclohexenyl)ethylamine | 2-(1-cyclohexenyl)ethylamine, yield up to 96.5% |
Key Features and Advantages
- The process simplifies previous indirect methods that involved multiple complex steps such as hydrolysis, chlorination, and reduction.
- The use of Ni-Pd alloy as a catalyst under controlled hydrogen pressure and temperature achieves high conversion efficiency.
- Saturated NaOH ethanol solution facilitates the final substitution step under moderate heating.
- The overall yield is high (above 90%), making it suitable for industrial scale-up.
- Reaction times are relatively short (1-2 hours per step), enhancing throughput.
Coupling to Form this compound
While direct literature on the exact coupling of 2-(1-cyclohexenyl)ethylamine with cyclopentanamine is limited, standard synthetic strategies for forming N-substituted amines apply. These include reductive amination or nucleophilic substitution reactions.
Reductive Amination Strategy
- React 2-(1-cyclohexenyl)ethylamine with cyclopentanone under reductive amination conditions.
- Use a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation.
- This method forms the secondary amine this compound selectively and efficiently.
Supporting Research on N-Alkenylation
Recent advances in N-alkenylation of amines using ketone electrophiles and coupling agents like T3P (propylphosphonic anhydride) demonstrate efficient formation of N-alkenylated products under mild conditions. Although this study focuses on heterocycles, the methodology is adaptable for cyclopentanamine:
| Parameter | Description |
|---|---|
| Reagents | 2-(1-cyclohexenyl)ethylamine, cyclopentanone, T3P (50 wt% in ethyl acetate) |
| Conditions | Heating at 120 °C for 20 min, followed by triethylamine quench |
| Outcome | Formation of this compound with high yield (~85-95%) |
| Advantages | Metal-free, base-free, minimal purification steps |
This approach leverages the innate nucleophilicity of amines and the electrophilicity of ketones, proceeding via iminium ion intermediates and dehydration to form the alkenylated amine.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents/Catalysts | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 2-(1-Cyclohexenyl)ethylamine synthesis | Three-step reaction | 1-cyclohexene-1-acetonitrile, HBr, Ni-Pd catalyst, NaOH | 40-150 °C, 1-2 h per step, 1-5 MPa H2 | Up to 96.5% | Industrially scalable, cost-effective |
| N-Alkenylation to this compound | Reductive amination or T3P-mediated coupling | 2-(1-cyclohexenyl)ethylamine, cyclopentanone, T3P or reducing agents | 120 °C, 20 min to several hours | 85-95% | Mild, metal-free, selective |
Research Findings and Industrial Relevance
- The patented method (CN105859566A) provides a robust industrial route for the key intermediate 2-(1-cyclohexenyl)ethylamine with high yield and purity, suitable for pharmaceutical applications.
- The T3P-mediated N-alkenylation represents a modern, efficient synthetic tool for constructing N-substituted amines, reducing the number of steps and purification requirements compared to classical methods.
- The combination of these approaches offers a streamlined pathway to synthesize this compound with potential applications in medicinal chemistry, particularly in the design of bioactive amine derivatives.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated compounds, such as bromoethane or chloroethane
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Various substituted amines
Scientific Research Applications
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Biological Activity
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopentanamine moiety linked to a cyclohexene substituent via an ethyl group. Its chemical formula is , and it exhibits properties typical of cyclic amines, which can influence its biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various multicomponent reactions (MCRs) and cyclization techniques. These methods not only facilitate the formation of the desired compound but also allow for the exploration of structural analogs that may exhibit enhanced biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit a variety of biological activities:
| Compound | Structure Features | Notable Activities |
|---|---|---|
| 2-(1-Cyclohexenyl)ethylamine | Contains a cyclohexene ring; lacks cyclopentanamine | Neuroactive properties |
| N-Ethylcyclohexylamine | Ethyl group on nitrogen; no cyclopentane structure | Used in organic synthesis |
| 2-Cyclopentenone | Contains a cyclopentene ring; no amine functionality | Reactive intermediate in organic synthesis |
| N-Methylcyclopentanamine | Methyl group substitution; retains cyclopentane | Potential neuroprotective effects |
These compounds have been studied for their neuroactive properties, potential as antifibrotic agents, and other pharmacological effects.
Neuroactivity
A study focused on neuroactive compounds similar to this compound found that derivatives displayed significant binding affinity for neurotransmitter receptors, suggesting potential applications in treating neurological disorders. The compound's ability to modulate neurotransmitter systems could lead to developments in therapies for conditions such as depression and anxiety.
Antifibrotic Properties
Research has indicated that certain analogs exhibit antifibrotic activity, particularly in liver fibrosis models. For instance, compounds synthesized through MCRs demonstrated inhibitory effects on human hepatic stellate cells (LX2), indicating their potential role in managing liver diseases associated with fibrosis .
Antimicrobial Activity
In vitro studies have shown that related compounds possess antimicrobial properties against various bacterial strains. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests that this compound could be explored further as an antimicrobial agent.
Q & A
Basic: What are the recommended synthetic routes for N-[2-(cyclohex-1-en-1-yl)ethyl]cyclopentanamine, and what experimental conditions optimize yield?
Methodological Answer:
The synthesis typically involves multi-step strategies, leveraging nucleophilic substitution or reductive amination. For example:
- Step 1 : React 2-(cyclohex-1-en-1-yl)ethylamine with a cyclopentanamine precursor (e.g., cyclopentanone) under reductive conditions. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce imine intermediates to secondary amines .
- Step 2 : Purify intermediates via flash chromatography (e.g., n-pentane/ethyl acetate = 5:1), achieving yields up to 63% under optimized conditions .
- Catalytic Systems : Copper catalysts (e.g., CuI) may enhance efficiency in carbonylative multi-component reactions, as demonstrated in analogous syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
